2-(Oxan-3-yl)propanenitrile
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Overview
Description
2-(Oxan-3-yl)propanenitrile: is an organic compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, which is further substituted with an oxan-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Halogenoalkanes: One common method for synthesizing nitriles is by heating halogenoalkanes with sodium or potassium cyanide in ethanol.
From Amides: Nitriles can also be synthesized by dehydrating amides using phosphorus pentoxide (P4O10).
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods:
Catalytic Hydrogenation of Acrylonitrile: Acrylonitrile can be hydrogenated in the presence of catalysts such as copper phosphate, rhodium, or Raney nickel to produce propionitrile.
Electrolytic Hydrogenation Dipolymerization: In the production of adiponitrile, propionitrile is obtained as a by-product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Nitriles can undergo oxidation reactions to form amides or carboxylic acids.
Reduction: Nitriles can be reduced to primary amines using hydrogenation or other reducing agents.
Substitution: Nitriles can participate in substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Catalysts like Raney nickel or palladium on carbon (Pd/C) are commonly used for hydrogenation reactions.
Substitution: Sodium or potassium cyanide in ethanol is used for substitution reactions involving halogenoalkanes.
Major Products Formed:
Amides: Formed from the oxidation of nitriles.
Primary Amines: Formed from the reduction of nitriles.
Hydroxynitriles: Formed from the reaction of nitriles with aldehydes or ketones.
Scientific Research Applications
Chemistry: 2-(Oxan-3-yl)propanenitrile is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new chemical reactions and materials.
Biology: In biological research, nitriles are studied for their potential as enzyme inhibitors and their role in metabolic pathways.
Medicine: Nitriles are explored for their potential therapeutic applications, including as precursors for pharmaceuticals and as active pharmaceutical ingredients.
Industry: In the industrial sector, nitriles are used in the production of polymers, resins, and other materials. They are also used as solvents and in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Oxan-3-yl)propanenitrile involves its interaction with molecular targets through its nitrile group. The nitrile group can participate in various chemical reactions, including nucleophilic addition and substitution, which can affect biological pathways and enzyme activities. The specific molecular targets and pathways involved depend on the context of its application, such as in enzyme inhibition or as a precursor in synthetic pathways.
Comparison with Similar Compounds
3-(Oxan-2-yl)propanenitrile: A structural isomer with the oxan group attached at a different position.
Propanenitrile: A simpler nitrile compound without the oxan group.
Hydroxynitriles: Compounds with an additional hydroxyl group attached to the nitrile carbon.
Uniqueness: 2-(Oxan-3-yl)propanenitrile is unique due to the presence of the oxan-3-yl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C8H13NO |
---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
2-(oxan-3-yl)propanenitrile |
InChI |
InChI=1S/C8H13NO/c1-7(5-9)8-3-2-4-10-6-8/h7-8H,2-4,6H2,1H3 |
InChI Key |
XAVXGHVMJIWIEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C1CCCOC1 |
Origin of Product |
United States |
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